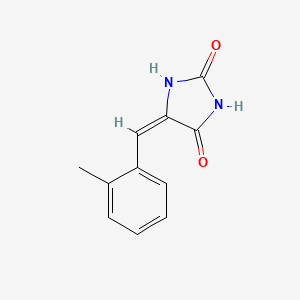
4-(benzylimino)-2-(1H-indol-3-yl)-4-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzylimino)-2-(1H-indol-3-yl)-4-phenylbutanoic acid, commonly known as BIIPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BIIPA is a synthetic compound that is structurally similar to tryptophan, an essential amino acid.
作用機序
The mechanism of action of BIIPA is not fully understood, but it is thought to involve the inhibition of tryptophan hydroxylase. Tryptophan hydroxylase is the rate-limiting enzyme in the synthesis of serotonin, and inhibition of this enzyme can lead to a decrease in serotonin levels. This may explain the observed effects of BIIPA on mood and behavior. In addition, BIIPA has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have a direct effect on tumor growth.
Biochemical and Physiological Effects
BIIPA has been shown to have a number of biochemical and physiological effects. In animal studies, BIIPA has been shown to decrease serotonin levels in the brain, leading to changes in behavior and mood. BIIPA has also been shown to have anti-tumor activity in several cancer cell lines, suggesting that it may have potential as a cancer therapeutic. In addition, BIIPA has been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of BIIPA is its potency as an inhibitor of tryptophan hydroxylase. This makes it a useful tool for studying the role of serotonin in behavior and mood regulation. In addition, BIIPA has been shown to have anti-tumor activity in several cancer cell lines, making it a potential therapeutic agent for cancer. However, one limitation of BIIPA is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
将来の方向性
There are several possible future directions for research on BIIPA. One area of interest is the development of BIIPA derivatives with improved solubility and potency. Another area of interest is the investigation of the potential therapeutic effects of BIIPA in animal models of cancer. Finally, further research is needed to fully understand the mechanism of action of BIIPA and its effects on behavior and mood regulation.
Conclusion
In conclusion, 4-(benzylimino)-2-(1H-indol-3-yl)-4-phenylbutanoic acid, or BIIPA, is a synthetic compound that has potential applications in scientific research. BIIPA has been shown to be a potent inhibitor of tryptophan hydroxylase, which may explain its effects on behavior and mood regulation. In addition, BIIPA has been shown to have anti-tumor activity in several cancer cell lines, suggesting that it may have potential as a cancer therapeutic. Further research is needed to fully understand the potential applications of BIIPA in scientific research.
合成法
BIIPA can be synthesized using a multi-step process that involves the reaction of benzylamine with indole-3-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with 4-phenylbutanoic acid chloride to yield BIIPA. The synthesis of BIIPA has been reported in several publications, including a recent study by Li et al. (2020) that describes a modified synthesis method that yields a higher purity product.
科学的研究の応用
BIIPA has been shown to have potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, BIIPA has been shown to be a potent inhibitor of the enzyme tryptophan hydroxylase, which is involved in the synthesis of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. BIIPA has also been shown to have anti-tumor activity in several cancer cell lines, suggesting that it may have potential as a cancer therapeutic.
特性
IUPAC Name |
4-benzylimino-2-(1H-indol-3-yl)-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-25(29)21(22-17-27-23-14-8-7-13-20(22)23)15-24(19-11-5-2-6-12-19)26-16-18-9-3-1-4-10-18/h1-14,17,21,27H,15-16H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIYRVMZWDGGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(CC(C2=CNC3=CC=CC=C32)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide](/img/structure/B5517802.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5517818.png)

![5-{4-[(3-hydroxy-3-piperidinyl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5517839.png)
![N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5517849.png)

![4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5517864.png)
![4-[(3,4-dichlorobenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5517870.png)



![3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517911.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[3-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5517918.png)